molecular formula C21H23N3O3 B13444958 Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6

Cat. No.: B13444958
M. Wt: 371.5 g/mol
InChI Key: DKOIMEPCJNNZDS-LIJFRPJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 (CAS: 1216455-48-9) is a deuterium-labeled intermediate used in synthesizing isotopically labeled metabolites of zolpidem, a non-benzodiazepine sedative-hypnotic . Its molecular formula is C₂₁H₁₇D₆N₃O₃, with a molecular weight of 371.47 g/mol, and it is characterized by six deuterium atoms replacing hydrogen at specific positions. The compound has a purity >95% (HPLC) and is stored at -20°C to ensure stability . It serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying zolpidem metabolites in forensic and clinical toxicology .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate

InChI

InChI=1S/C21H23N3O3/c1-5-27-21(26)16-9-7-15(8-10-16)20-17(12-19(25)23(3)4)24-13-14(2)6-11-18(24)22-20/h6-11,13H,5,12H2,1-4H3/i3D3,4D3

InChI Key

DKOIMEPCJNNZDS-LIJFRPJRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 typically involves the esterification of Zolpidem Phenyl-4-carboxylic Acid with ethanol-d6. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use as a reference material in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is primarily related to its role as an internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification of zolpidem and its metabolites in biological samples. This helps in understanding the pharmacokinetics and pharmacodynamics of zolpidem .

Comparison with Similar Compounds

Non-Deuterated Analog: Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester

  • Molecular Formula : C₂₁H₂₃N₃O₃
  • Molecular Weight : 365.43 g/mol
  • CAS : 1026465-13-3
  • Key Differences :
    • Lacks deuterium substitution, resulting in a lower molecular weight (365.43 vs. 371.47 g/mol).
    • Physicochemical properties: LogP = 3.117, solubility = 0.08 g/L (25°C), density = 1.18 g/cm³ .
    • Application : Acts as a metabolite of zolpidem, detected in oral fluid and urine for drug monitoring .

Deuterated Metabolite: Zolpidem-d6 Phenyl-4-carboxylic Acid

  • Molecular Formula : C₁₉H₁₃D₆N₃O₃
  • Molecular Weight : 343.41 g/mol
  • CAS : 1189868-12-9
  • Key Differences :
    • Contains a carboxylic acid group instead of an ethyl ester, altering solubility and chromatographic retention.
    • Used as a reference standard for quantifying the de-esterified metabolite in biological matrices .

Positional Isomer: Zolpidem 6-Carboxylic Acid Methyl Ester-d6

  • Molecular Formula : C₂₀H₁₅D₆N₃O₃
  • Molecular Weight : 357.44 g/mol
  • CAS : 1215767-20-6
  • Key Differences :
    • Deuterium substitution at the 6-carboxylic acid position instead of the phenyl-4-carboxylic acid ethyl ester.
    • Structural isomerism affects metabolic pathways and analytical detection .

Analytical and Functional Differences

Role in LC-MS/MS Analysis

  • Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6: Serves as an internal standard due to its near-identical retention time and ionization efficiency to the non-deuterated analog, enabling precise quantification . Deuterium provides a mass shift (Δm/z = +6), avoiding overlap with the target analyte in mass spectra .
  • Non-Deuterated Ethyl Ester: Detected as a metabolite in urine with a GC-MS cutoff of 50 ng/ml; accuracy: 98% positive agreement, 99% negative agreement .

Solubility and Stability

  • Deuterated Ethyl Ester: Soluble in chloroform, dichloromethane, dimethylformamide, and methanol .
  • Non-Deuterated Ethyl Ester: Poor aqueous solubility (0.08 g/L) but stable at room temperature .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Application
This compound 1216455-48-9 C₂₁H₁₇D₆N₃O₃ 371.47 Ethyl ester (deuterated) Internal standard for LC-MS/MS
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester 1026465-13-3 C₂₁H₂₃N₃O₃ 365.43 Ethyl ester Metabolite detection in urine
Zolpidem-d6 Phenyl-4-carboxylic Acid 1189868-12-9 C₁₉H₁₃D₆N₃O₃ 343.41 Carboxylic acid Quantifying acid metabolites
Zolpidem 6-Carboxylic Acid Methyl Ester-d6 1215767-20-6 C₂₀H₁₅D₆N₃O₃ 357.44 Methyl ester Impurity profiling

Biological Activity

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6, a deuterated derivative of Zolpidem, is primarily recognized for its sedative-hypnotic properties. This compound enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by selectively binding to the omega-1 subtype of the benzodiazepine receptor. The incorporation of deuterium allows for advanced pharmacokinetic studies, which are crucial for understanding its biological activity and potential therapeutic applications.

This compound operates through several key mechanisms:

  • GABA Receptor Interaction : It enhances GABAergic inhibition, leading to increased sedation and sleep induction. The binding affinity to GABA receptors is a critical aspect of its pharmacological profile.
  • Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, which are essential for its pharmacokinetic behavior and potential drug-drug interactions.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied extensively. Key findings include:

  • Absorption and Distribution : The compound demonstrates high plasma protein binding (approximately 92%), influencing its distribution and efficacy in therapeutic settings.
  • Metabolism : Studies indicate that Zolpidem and its metabolites undergo side chain oxidation and phenolic hydroxylation. The deuterated form allows researchers to trace metabolic pathways more accurately due to differences in mass compared to non-deuterated compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity and implications of this compound:

  • Forensic Toxicology : A study analyzed postmortem urine samples to quantify Zolpidem and its metabolites, including Zolpidem Phenyl-4-carboxylic Acid. This research is critical for understanding drug behavior in forensic contexts, especially in cases of suspected drug-facilitated crimes .
  • Pharmacokinetic Profiling : Research on the pharmacokinetics of Zolpidem in oral fluid post-administration has provided insights into its behavior in therapeutic monitoring, emphasizing the importance of understanding individual variations based on age and gender .
  • Advanced Analytical Techniques : Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to detect low concentrations of Zolpidem and its metabolites in biological samples, enhancing toxicological analyses .

Data Table: Summary of Key Biological Activities

Activity TypeDescription
GABA Receptor Binding Enhances GABAergic inhibition via selective agonism at the benzodiazepine-1 receptor.
Metabolic Pathways Metabolized by CYP3A4 and CYP2C9; significant for understanding drug interactions.
Therapeutic Use Primarily used for short-term treatment of insomnia; shows minimal anxiolytic effects.
Forensic Applications Analyzed in postmortem studies to understand distribution in body fluids .

Q & A

Q. How can Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 be structurally distinguished from its non-deuterated analog in analytical workflows?

Methodological Answer: Deuterium labeling introduces a mass shift of +6 Da in the molecular ion ([M+H]+) compared to the non-deuterated form (C21H23N3O3 vs. C21H17D6N3O3). High-resolution mass spectrometry (HRMS) or tandem MS/MS with isotopic pattern analysis is critical for differentiation. For quantification, ensure chromatographic separation to avoid co-elution with unlabeled analogs, as overlapping peaks may compromise accuracy .

Q. What synthetic routes are recommended for preparing deuterium-labeled intermediates like this compound?

Methodological Answer: Deuterium incorporation typically occurs during precursor synthesis via acid-catalyzed H/D exchange or by using deuterated reagents (e.g., D2O, CD3OD). Post-synthesis, validate isotopic purity (>95%) using NMR (e.g., disappearance of proton signals at δ 2.5–3.5 ppm for dimethylamino groups) and LC-HRMS to confirm absence of protiated byproducts .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer: LC-MS/MS with post-column reagent addition (e.g., ammonium formate) enhances ionization efficiency for carboxy metabolites. For oral fluid or urine, employ solid-phase extraction (SPE) with deuterated internal standards to correct for matrix effects. Method validation should include stability tests under storage conditions (-20°C) and cross-check against unlabeled analogs to ensure specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for Zolpidem metabolites when using deuterated standards?

Methodological Answer: Discrepancies may arise from isotopic interference or metabolic pathway variations. Use compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects models) to account for deuterium isotope effects on metabolic rates. Validate against radioisotope tracer studies and ensure consistent sampling intervals (e.g., 0–24 hr post-dose) to capture terminal elimination phases .

Q. What strategies mitigate co-elution challenges when analyzing this compound alongside positional isomers?

Methodological Answer: Optimize chromatographic conditions using fused-core C18 columns (e.g., Ascentis® Express) with gradient elution (0.1% formic acid in acetonitrile/water). For isomers with identical masses (e.g., Zolpidem 6-carboxylic acid derivatives), employ ion mobility spectrometry (IMS) to separate based on collision cross-section differences .

Q. How do researchers validate the stability of deuterated standards under long-term storage for longitudinal studies?

Methodological Answer: Conduct accelerated stability studies at -20°C, 4°C, and room temperature with periodic LC-MS/MS analysis over 6–12 months. Monitor deuterium retention via isotopic abundance ratios (e.g., D6/D0) and assess degradation products (e.g., hydrolyzed carboxylic acid forms). Use argon overlays to minimize oxidative decomposition .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate deuterium isotope effects on Zolpidem metabolism?

Methodological Answer: Use a crossover design with matched doses of deuterated and non-deuterated compounds in the same subject cohort. Measure key pharmacokinetic parameters (t1/2, Cmax, AUC) and apply ANOVA with Bonferroni correction to isolate isotope effects from inter-individual variability. Include negative controls (vehicle-only) to exclude matrix interference .

Q. What statistical approaches address variability in metabolite recovery rates during SPE-based extraction of Zolpidem derivatives?

Methodological Answer: Apply multiple linear regression to normalize recovery rates against physicochemical parameters (logP, pKa). For low-recovery metabolites (<70%), use isotopically labeled internal standards with structural similarity (e.g., Zolpidem-d6 6-carboxylic acid methyl ester) to correct for losses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.